

# Cross-study comparison of hypoglycemia rates with Cadisegliatin and other diabetes drugs

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Cadisegliatin*

Cat. No.: *B8750108*

[Get Quote](#)

## Cross-Study Comparison of Hypoglycemia Rates: Cadisegliatin and Other Diabetes Drugs

A comprehensive guide for researchers and drug development professionals on the comparative hypoglycemia risk of **Cadisegliatin**, an investigational adjunctive therapy for Type 1 Diabetes, versus other established diabetes medications. This report provides a detailed analysis of clinical trial data, experimental protocols, and mechanistic pathways.

This guide provides an objective comparison of hypoglycemia rates associated with the novel liver-selective glucokinase activator, **Cadisegliatin**, against other diabetes drug classes. The data presented is compiled from publicly available clinical trial results to aid researchers and drug development professionals in evaluating the safety profile of this emerging therapeutic agent.

## Comparative Analysis of Hypoglycemia Rates

The following table summarizes the reported rates of hypoglycemia from clinical trials of **Cadisegliatin** and other relevant diabetes drugs, primarily focusing on adjunctive therapies for Type 1 Diabetes. It is important to note that direct cross-trial comparisons should be made with caution due to potential differences in study populations, trial designs, and definitions of hypoglycemia.

Drug Class	Drug	Trial	Patient Population	Hypoglycemia Definition	Hypoglycemia Rate (Events per Person-Year)
Glucokinase Activator	Cadisegliatin	SimpliciT1 (Phase 2)	Adults with Type 1 Diabetes on insulin therapy	Severe or Symptomatic Hypoglycemia	40% reduction in frequency vs. placebo. Specific event rates for Level 2/3 not published.
SGLT1/2 Inhibitor	Sotagliflozin	inTandem1 & inTandem2 (Pooled Analysis)	Adults with Type 1 Diabetes on insulin therapy	Level 1: <70 mg/dL to ≥54 mg/dL Level 2: <54 mg/dL Severe: Requiring assistance	Placebo:- Level 1: 58.25- Level 2: 15.95- Severe: 6.3% of patients Sotagliflozin 200mg:- Level 1: 44.86- Level 2: 11.51- Severe: 2.6% of patients Sotagliflozin 400mg:- Level 1: 45.68- Level 2: 11.13- Severe: 2.2% of patients[1]

Amylin Analogue	Pramlintide	Pivotal Trials (pre-insulin dose reduction protocol)	Adults with Type 1 Diabetes on insulin therapy	Severe: Requiring medical assistance	Placebo: 0.19 (first 3 months)Pramlintide: 0.50 (first 3 months)[2]
Amylin Analogue	Pramlintide	Later Clinical Practice Studies (with insulin dose reduction)	Adults with Type 1 Diabetes on insulin therapy	Severe: Requiring medical assistance	Placebo: 0.24Pramlintide: 0.27[2]
Insulin Therapy	Insulin Pump (CSII)	Population-based cohort study	Children, adolescents, and young adults with Type 1 Diabetes	Severe: Not specified	9.55[3]
Insulin Therapy	Multiple Daily Injections (MDI)	Population-based cohort study	Children, adolescents, and young adults with Type 1 Diabetes	Severe: Not specified	13.97[3]

## Experimental Protocols for Hypoglycemia Assessment

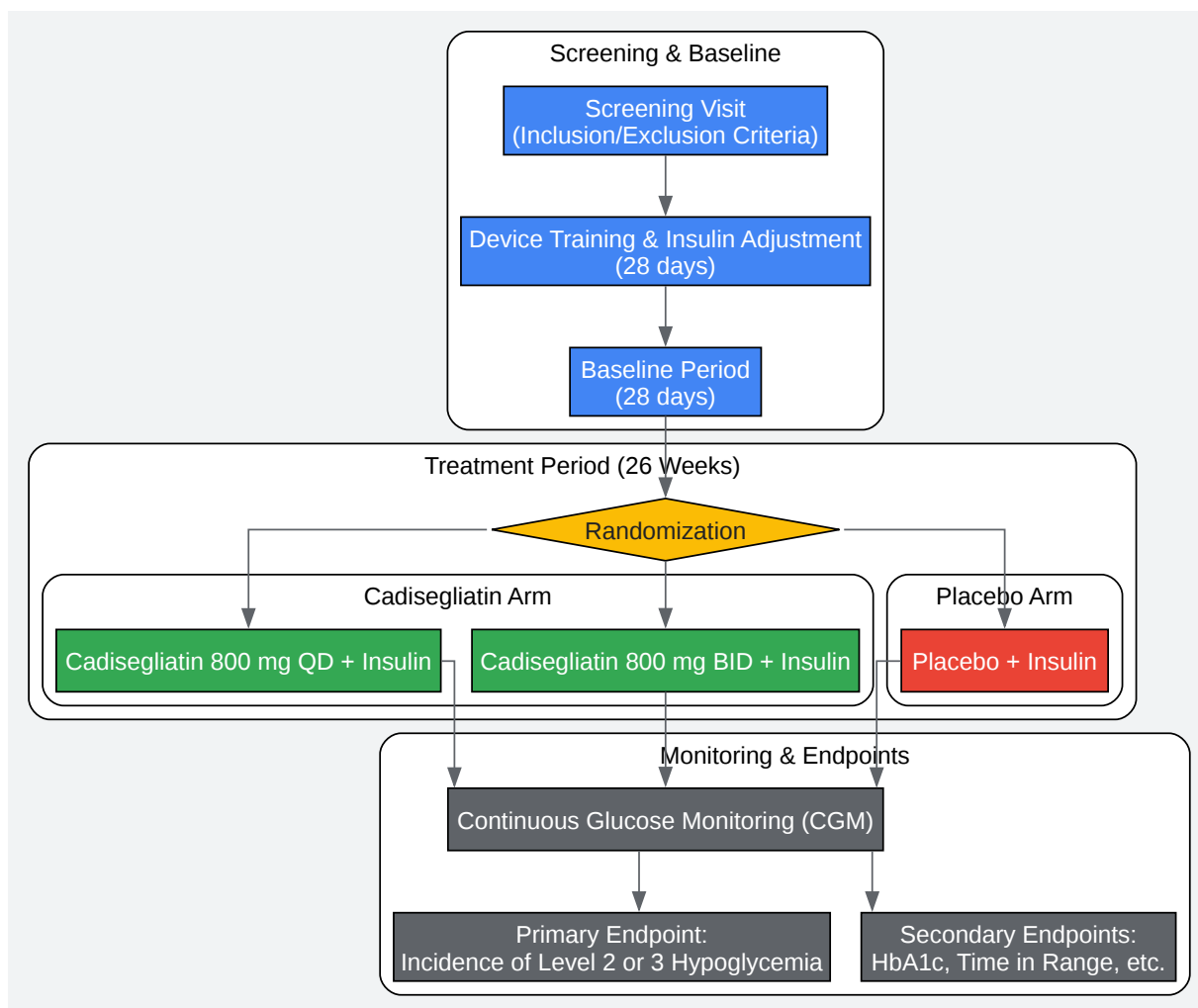
The methodology for assessing hypoglycemia is critical for the interpretation of clinical trial data. Below is a summary of the protocols used in the key trials cited.

Drug	Trial(s)	Method of Glucose Monitoring	Definition of Hypoglycemia Levels	Adjudication of Severe Events
Cadisegliatin	SimpliciT1 (Phase 2)	Self-monitored blood glucose (SMBG) and Continuous Glucose Monitoring (CGM) in a subset of patients.	Severe or symptomatic hypoglycemia. Specific blood glucose thresholds for symptomatic events are not detailed in the primary publication.	Not detailed in the primary publication.
Cadisegliatin	CATT1 (Phase 3)	Continuous Glucose Monitoring (CGM) for all participants.	Level 2: Blood glucose <54 mg/dL (<3.0 mmol/L)Level 3 (Severe): Altered mental and/or physical status requiring assistance for recovery.	The protocol specifies that the primary endpoint is the incidence of Level 2 or 3 hypoglycemic events.
Sotagliflozin	inTandem1 & inTandem2	Self-monitored blood glucose (SMBG).	Documented Hypoglycemia: ≤70 mg/dL and ≤55 mg/dL. Severe Hypoglycemia: Event requiring the assistance of another person to actively administer carbohydrates,	An independent clinical endpoint committee, blinded to treatment, adjudicated severe hypoglycemia events.

		glucagon, or take other corrective actions.		
Pramlintide	Pivotal Trials	Self-monitored blood glucose (SMBG).	Severe Hypoglycemia: Required the assistance of another person to obtain treatment, including administration of intravenous glucose or intramuscular glucagon.	Not explicitly detailed as an independent committee in the publication.

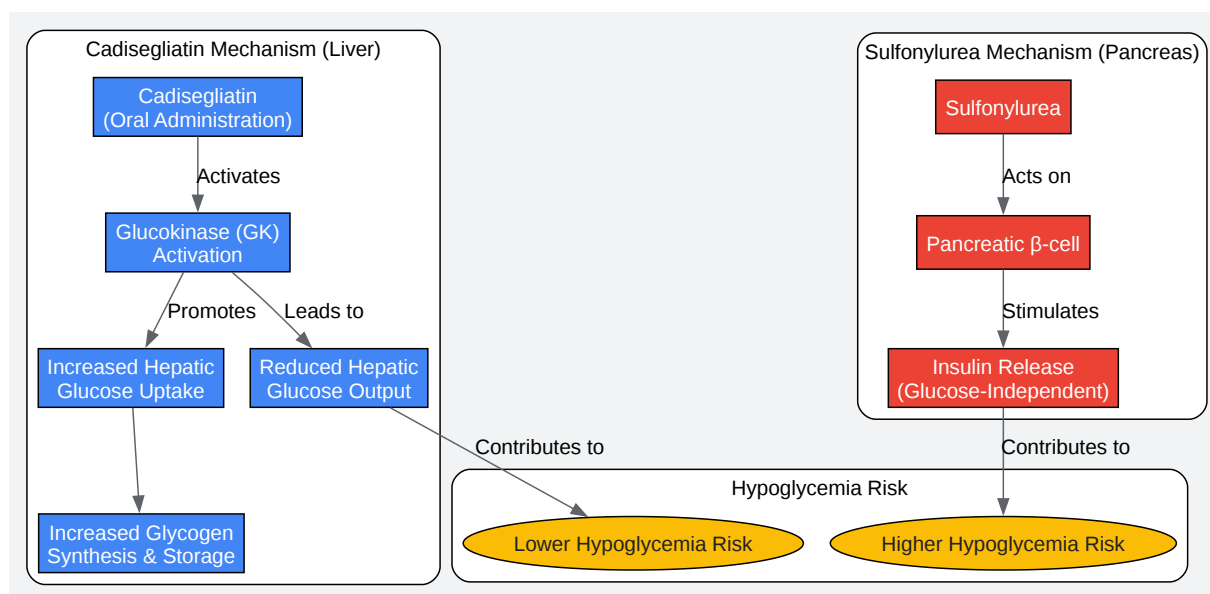
## Visualizing Methodologies and Mechanisms

To further elucidate the processes and pathways discussed, the following diagrams have been generated using the Graphviz DOT language.



[Click to download full resolution via product page](#)

**Diagram 1:** Experimental workflow for a clinical trial assessing hypoglycemia.



[Click to download full resolution via product page](#)

**Diagram 2:** Signaling pathways and hypoglycemia risk.

## Discussion of Mechanisms and Hypoglycemia Risk

**Cadisegliatin** is a liver-selective glucokinase (GK) activator. Glucokinase is a key enzyme that regulates glucose metabolism in the liver. By activating GK, **Cadisegliatin** enhances the liver's ability to take up and store glucose from the bloodstream, particularly after meals. This mechanism is glucose-dependent, meaning its effect is more pronounced when blood glucose levels are high. This targeted action on the liver, independent of insulin secretion, is hypothesized to contribute to a lower risk of hypoglycemia compared to therapies that directly stimulate insulin release.

In contrast, drug classes such as sulfonylureas act by stimulating the pancreatic beta-cells to release insulin, regardless of the prevailing blood glucose levels. This glucose-independent mechanism can lead to an excess of insulin relative to the body's needs, thereby increasing the risk of hypoglycemia.

The available data from the SimpliciT1 Phase 2 trial suggests that **Cadisegliatin**, when used as an adjunct to insulin in individuals with Type 1 Diabetes, may offer a favorable safety profile with a reduced risk of hypoglycemia. The ongoing CATT1 Phase 3 trial, with its rigorous design and use of continuous glucose monitoring, will provide more definitive data on the incidence of clinically significant hypoglycemia with **Cadisegliatin** treatment. The comparison with other adjunctive therapies, such as the SGLT1/2 inhibitor Sotagliflozin and the amylin analogue Pramlintide, highlights the ongoing efforts to develop treatments for Type 1 Diabetes that improve glycemic control without increasing the burden of hypoglycemia.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. The SimpliciT1 Study: A Randomized, Double-Blind, Placebo-Controlled Phase 1b/2 Adaptive Study of TTP399, a Hepatoselective Glucokinase Activator, for Adjunctive Treatment of Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Cross-study comparison of hypoglycemia rates with Cadisegliatin and other diabetes drugs]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8750108#cross-study-comparison-of-hypoglycemia-rates-with-cadisegliatin-and-other-diabetes-drugs]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)